BenchChemオンラインストアへようこそ!

N,N-dimethyl-10H-phenothiazine-10-carboxamide

Physicochemical profiling Drug-likeness Rational procurement

N,N-Dimethyl-10H-phenothiazine-10-carboxamide (CAS 51858-81-2) is a small-molecule phenothiazine derivative bearing an N,N-dimethyl carboxamide substituent at the N-10 position. It belongs to the N-10 carbonyl-substituted phenothiazine class, a subclass of heterocyclic compounds characterized by a tricyclic dibenzo[1,4]thiazine scaffold.

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 51858-81-2
Cat. No. B2514013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-10H-phenothiazine-10-carboxamide
CAS51858-81-2
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESCN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C15H14N2OS/c1-16(2)15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,1-2H3
InChIKeyJVEMOBBCUXTLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-10H-phenothiazine-10-carboxamide (CAS 51858-81-2): Key Physicochemical and Structural Overview for Procurement Decisions


N,N-Dimethyl-10H-phenothiazine-10-carboxamide (CAS 51858-81-2) is a small-molecule phenothiazine derivative bearing an N,N-dimethyl carboxamide substituent at the N-10 position [1]. It belongs to the N-10 carbonyl-substituted phenothiazine class, a subclass of heterocyclic compounds characterized by a tricyclic dibenzo[1,4]thiazine scaffold [2]. Computed physicochemical properties include a molecular weight of 270.35 g/mol, XLogP3 of 3.0, topological polar surface area (TPSA) of 48.9 Ų, and zero hydrogen bond donors [1]. The compound is catalogued in ChEMBL (ID: CHEMBL592674) and the Therapeutic Target Database, indicating its relevance as a research tool in drug discovery contexts [3].

Why N,N-Dimethyl-10H-phenothiazine-10-carboxamide Cannot Be Interchanged with Other N-10 Phenothiazine Carboxamides: Structure-Driven Differentiation


Within the N-10 carbonyl-substituted phenothiazine series, even seemingly minor structural variations at the carboxamide nitrogen produce substantial differences in molecular recognition and biological target engagement. The structure-activity relationship analysis by Darvesh et al. (2005) established that N-carbonyl phenothiazine derivatives engage acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) through mechanistically distinct binding modes; AChE inhibition depends critically on carbonyl interaction within the active-site gorge and is abrogated when molecular volume exceeds approximately 310 ų [1]. Furthermore, in the 2010 urea-series study, the subclass of cationic aminoureas exhibited dual cholinesterase inhibition via an additional salt-linkage mechanism with the peripheral anionic site aspartate, whereas neutral urea derivatives showed BuChE-specific profiles [2]. Consequently, substituting N,N-dimethyl-10H-phenothiazine-10-carboxamide with another N-10 phenothiazine analog—such as the N-phenyl, N-alkyl, or cationic aminourea derivatives—may alter or ablate the desired pharmacodynamic profile, rendering generic one-for-one replacement scientifically unsound for research requiring reproducible target engagement.

Quantitative Differentiator Evidence for N,N-Dimethyl-10H-phenothiazine-10-carboxamide (51858-81-2) vs. Closest Structural Analogs


Zero Hydrogen Bond Donor Count Confers Distinct Membrane Permeability Profile vs. Secondary Amide Phenothiazine Carboxamides

N,N-Dimethyl-10H-phenothiazine-10-carboxamide possesses zero hydrogen bond donors (HBD = 0), a direct consequence of the tertiary N,N-dimethyl carboxamide group at N-10, whereas secondary amide analogs such as N-phenyl-10H-phenothiazine-10-carboxamide or N-methyl-10H-phenothiazine-10-carboxamide each contain one HBD [1][2]. This structural feature eliminates the hydrogen bond donor capacity of the N-10 substituent, which is a key determinant of passive membrane permeability and blood-brain barrier penetration potential [3].

Physicochemical profiling Drug-likeness Rational procurement

Lower TPSA (48.9 Ų) versus Bulkier N-10 Substituted Phenothiazine Carboxamides Favors Passive Diffusion for Intracellular Target Engagement

The topological polar surface area of N,N-dimethyl-10H-phenothiazine-10-carboxamide is 48.9 Ų, which falls well below the established threshold of 140 Ų for favorable oral absorption and below 90 Ų for brain penetration [1][2]. In contrast, phenothiazine-10-carboxamides bearing polar or extended N-substituents—such as those with terminal hydroxyl, carboxylate, or heterocyclic moieties—exceed 60–90 Ų TPSA, reducing passive diffusion capacity [3].

Molecular property optimization Intracellular bioavailability SAR differentiation

XLogP3 = 3.0 and Zero Rotatable Bonds Yield a Defined, Low-Conformational-Flexibility Scaffold Distinct from Flexible-Linker Phenothiazine Carboxamides

N,N-Dimethyl-10H-phenothiazine-10-carboxamide has zero rotatable bonds (computed by Cactvs 3.4.8.18) and an XLogP3 of 3.0, whereas closely related N-10 carboxamide analogs bearing alkylamino linkers (e.g., N-(2-(hexylthio)ethyl)-10H-phenothiazine-10-carboxamide or N-(3-dimethylaminopropyl)phenothiazine derivatives) contain 4–10+ rotatable bonds and exhibit higher logP values due to extended alkyl chains [1]. Zero rotatable bonds implies complete conformational rigidity at the N-10 substituent, reducing the entropic penalty upon target binding and simplifying structure-based design [2].

Conformational restriction Binding entropy Scaffold optimization

ChEMBL Annotation as a Preclinical-Stage Molecule with Enzyme Binding Data Differentiates This Compound from Inert Phenothiazine Intermediates

The ChEMBL database (CHEMBL592674) records two Ki assay results and two binding target annotations for N,N-dimethyl-10H-phenothiazine-10-carboxamide, categorizing it at the preclinical max phase [1]. This bioactivity annotation provides an evidence-based justification for research procurement that is absent for many structurally similar N-10 phenothiazine carboxamides that lack documented target engagement data and remain catalogued solely as synthetic intermediates with no biological annotation [2].

Target engagement Drug discovery Procurement justification

Recommended Application Scenarios for N,N-Dimethyl-10H-phenothiazine-10-carboxamide (51858-81-2) Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Development in Neurodegenerative Disease Programs

With zero HBD, TPSA of 48.9 Ų, and XLogP3 of 3.0, N,N-dimethyl-10H-phenothiazine-10-carboxamide meets established CNS drug-likeness criteria (TPSA < 90 Ų, HBD ≤ 1) [1][2]. This physicochemical profile supports use as a starting scaffold for blood-brain barrier-permeable probe development targeting cholinesterases or other CNS enzymes, as indicated by its ChEMBL enzyme binding annotations [3]. N10-carbonyl-substituted phenothiazines have demonstrated potent neuroprotective activity in organotypic hippocampal slice cultures, with representative compounds achieving 30- to 100-fold higher potency than Trolox or edaravone [4].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting Enzyme Active Sites

The zero rotatable bond count and moderate molecular weight (270.35 Da) position this compound as an ideal fragment-like or low-complexity scaffold for FBDD [1]. The rigid N,N-dimethyl carboxamide substituent eliminates conformational uncertainty, simplifying SAR interpretation and co-crystallography efforts. Darvesh et al. (2005) demonstrated that N-carbonyl phenothiazine derivatives engage AChE via a carbonyl-dependent mechanism within the active-site gorge, providing a rational basis for structure-guided optimization [2].

Selective Butyrylcholinesterase (BuChE) Inhibitor Optimization for Alzheimer's Disease Research

Phenothiazine N-10 urea derivatives, as a class, exhibit preferential BuChE inhibition, and molecular volume is a key determinant of BuChE selectivity [1][2]. N,N-Dimethyl-10H-phenothiazine-10-carboxamide, by virtue of its compact dimethyl carboxamide group and absence of a cationic amine side chain, is predicted to follow the neutral urea SAR trajectory favoring BuChE specificity. This supports its use in medicinal chemistry programs aimed at developing BuChE-selective inhibitors for Alzheimer's disease research, where BuChE inhibition is an established therapeutic approach [3].

In Vitro Enzyme Inhibition Screening with Documented ChEMBL Bioactivity as a Positive Control

The compound's ChEMBL record (CHEMBL592674) documents two Ki-level binding interactions and preclinical annotation, providing a verifiable bioactivity baseline [1]. Researchers can leverage this compound as a validated positive control or reference standard in enzyme inhibition assays, reducing the experimental risk associated with uncharacterized phenothiazine analogs that lack database-curated bioactivity data [2].

Quote Request

Request a Quote for N,N-dimethyl-10H-phenothiazine-10-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.